2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-
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Overview
Description
2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- typically involves the reaction of 2-aminothiophenol with 2-propanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity with biological molecules makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- involves its interaction with various molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, affecting their function and activity. The amino groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanethiol, 1,1’-thiobis[3-chloro-]
- 2-Propenoic acid, 1,1’-[thiobis(4,1-phenylenethio-2,1-ethanediyl)] ester
Uniqueness
Compared to similar compounds, 2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- stands out due to its unique combination of thiol and amino groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
816445-60-0 |
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Molecular Formula |
C18H24N2S5 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
1-(2-aminophenyl)sulfanyl-3-[3-(2-aminophenyl)sulfanyl-2-sulfanylpropyl]sulfanylpropane-2-thiol |
InChI |
InChI=1S/C18H24N2S5/c19-15-5-1-3-7-17(15)24-11-13(21)9-23-10-14(22)12-25-18-8-4-2-6-16(18)20/h1-8,13-14,21-22H,9-12,19-20H2 |
InChI Key |
NUYLJJJICXCKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(CSCC(CSC2=CC=CC=C2N)S)S |
Origin of Product |
United States |
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